![molecular formula C6H7BrN2 B1276636 5-Bromo-4-methylpyridin-3-amine CAS No. 850892-12-5](/img/structure/B1276636.png)
5-Bromo-4-methylpyridin-3-amine
Overview
Description
5-Bromo-4-methylpyridin-3-amine is a chemical compound with the empirical formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of novel pyridine derivatives, including 5-Bromo-4-methylpyridin-3-amine, can be achieved through a palladium-catalyzed one-pot Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methylpyridin-3-amine can be represented by the SMILES stringCC1=C(C=NC=C1Br)N
. The InChI code for this compound is 1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3
. Physical And Chemical Properties Analysis
5-Bromo-4-methylpyridin-3-amine is a solid substance . It has a molecular weight of 187.04 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Medicinal Chemistry: Synthesis of Pyridine-Based Derivatives
5-Bromo-4-methylpyridin-3-amine: serves as a key intermediate in the synthesis of novel pyridine derivatives. These derivatives are explored for their potential biological activities, such as anti-thrombolytic and biofilm inhibition properties. For instance, the compound 4b synthesized from this amine exhibited significant activity against clot formation in human blood .
Quantum Mechanical Investigations
The molecular structure and reactivity of pyridine derivatives synthesized from 5-Bromo-4-methylpyridin-3-amine are studied using Density Functional Theory (DFT). These studies help in understanding the electronic properties and potential reaction pathways, which are crucial for designing molecules with desired characteristics .
Liquid Crystal Technology
Pyridine derivatives obtained from 5-Bromo-4-methylpyridin-3-amine are investigated as chiral dopants for liquid crystals. The electronic properties and molecular orientation of these compounds can influence the performance of liquid crystal displays, making them valuable in materials science .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, 5-Bromo-4-methylpyridin-3-amine is utilized in the synthesis of various drugs. Its structural similarity to naturally occurring compounds like nucleotides and vitamins makes it a versatile building block in drug development.
Agrochemical Synthesis
In agrochemistry, 5-Bromo-4-methylpyridin-3-amine is used to create compounds that can serve as pesticides or herbicides. The bromine atom in its structure provides reactive sites for further functionalization, essential for developing effective agrochemicals.
Materials Science: Electronic Materials
The electronic properties of 5-Bromo-4-methylpyridin-3-amine derivatives make them suitable for use in electronic materials. These properties can be tailored for specific applications, such as semiconductors or conductive polymers.
Organic Synthesis: Suzuki Cross-Coupling Reactions
This amine participates in Suzuki cross-coupling reactions, a widely used method to form carbon-carbon bonds. The resulting products are important for constructing complex organic molecules, including natural products and polymers .
Analytical Chemistry: Molecular Structure Elucidation
Techniques like X-ray crystallography utilize derivatives of 5-Bromo-4-methylpyridin-3-amine to determine the molecular structure of complex compounds. This is vital for understanding the properties and potential applications of new materials.
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPJBIMRSJQEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427648 | |
Record name | 5-bromo-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyridin-3-amine | |
CAS RN |
850892-12-5 | |
Record name | 5-bromo-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.